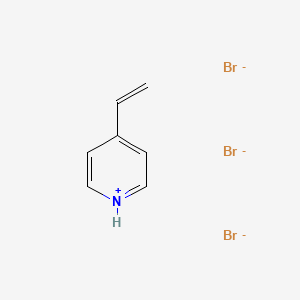

4-Ethenylpyridin-1-ium;tribromide

Description

4-Ethenylpyridin-1-ium;tribromide is a quaternary ammonium tribromide salt characterized by its ionic structure, where the 4-ethenylpyridin-1-ium cation stabilizes the tribromide anion (Br₃⁻). This compound is primarily employed as a brominating agent in organic synthesis, particularly for unsaturated hydrocarbons. Its utility arises from the ability to regenerate the tribromide anion via bromide ion exchange, minimizing chlorine incorporation when reactions are conducted in chlorinated solvents . The cation’s aromatic and bulky nature influences the tribromide ion’s geometry and reactivity, distinguishing it from other tribromide salts.

Propriétés

Formule moléculaire |

N/A |

|---|---|

Synonymes |

Poly(4-vinylpyridine perbromide) |

Origine du produit |

United States |

Méthodes De Préparation

4-Ethenylpyridin-1-ium;tribromide is synthesized by reacting poly(4-vinylpyridine) with bromine. The reaction typically involves dissolving poly(4-vinylpyridine) in an appropriate solvent, such as ethanol or dioxane, and then adding bromine to the solution. The resulting product is purified through repeated precipitation and freeze-drying .

Analyse Des Réactions Chimiques

4-Ethenylpyridin-1-ium;tribromide undergoes several types of chemical reactions, including:

Oxidation: It is an efficient oxidizing agent for converting primary and secondary alcohols into aldehydes and ketones.

Oxidative Deprotection: It can deprotect trimethylsilyl ethers into alcohols or carbonyl compounds, depending on the structure of the trimethylsilyl ether.

Common reagents used in these reactions include acetic anhydride and various solvents, while the major products formed are aldehydes, ketones, and 1,1-diacetates .

Applications De Recherche Scientifique

4-Ethenylpyridin-1-ium;tribromide has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent and catalyst in organic synthesis

Biology: Its oxidizing properties make it useful in various biochemical applications, although specific examples are less documented.

Industry: Used in the preparation of fragrances, food additives, and other synthetic intermediates.

Mécanisme D'action

The mechanism by which poly(4-vinylpyridinium tribromide) exerts its effects involves the transfer of bromine atoms to the substrate, facilitating oxidation or deprotection reactions. The molecular targets are typically functional groups such as alcohols and trimethylsilyl ethers, which undergo transformation into aldehydes, ketones, or alcohols .

Comparaison Avec Des Composés Similaires

Table 1: Structural Parameters of Tribromide Ions with Different Cations

| Compound | Cation | Br–Br Bond Lengths (Å) | Bond Angle (°) | Symmetry |

|---|---|---|---|---|

| [(CH₃)₃NH]₂Br₃ | Trimethylammonium | 2.53, 2.54 | 171 | Near-symmetrical |

| CsBr₃ | Cesium | 2.44, 2.70 | 177.5 | Asymmetrical |

| NH₄Br₃ | Ammonium | 2.44, 2.70* | 177.5* | Asymmetrical |

| PBr₇ | Phosphorus (in PBr₄⁺) | 2.39, 2.91 | 177.3 | Highly distorted |

| 4-Ethenylpyridin-1-ium;tribromide | 4-Ethenylpyridin-1-ium | Not reported† | Not reported† | Likely asymmetrical‡ |

*NH₄Br₃ shares structural similarity with CsBr₃ due to analogous lattice constants .

†Experimental data specific to 4-Ethenylpyridin-1-ium;tribromide is lacking, but its cation’s steric and electronic effects suggest asymmetry akin to CsBr₃ or [(CH₃)₃NH]₂Br₃.

‡The 4-ethenylpyridin-1-ium cation’s planar aromatic structure may induce asymmetry via cation-anion interactions .

Key Findings :

- Symmetry in tribromide ions correlates with cation size and charge distribution. Smaller, less polarizing cations (e.g., Cs⁺) allow asymmetrical Br₃⁻ configurations, while bulkier cations (e.g., [(CH₃)₃NH]⁺) promote near-symmetrical geometries .

- The 4-ethenylpyridin-1-ium cation likely induces moderate asymmetry, balancing steric hindrance and charge delocalization.

Reactivity and Functional Comparison

Table 2: Comparative Analysis of Brominating Agents

| Parameter | 4-Ethenylpyridin-1-ium;tribromide | Boron Tribromide (BBr₃) | CsBr₃ | [(CH₃)₃NH]₂Br₃ |

|---|---|---|---|---|

| Chemical Nature | Ionic salt | Covalent molecule | Ionic salt | Ionic salt |

| Reaction Medium | Chlorinated solvents (e.g., CCl₄) | Nonpolar solvents | Polar solvents | Chlorinated solvents |

| Byproducts | Quaternary monochloride salts | HBr, B(OH)₃ | None | Quaternary monochloride salts |

| Regeneration | Yes (via Br⁻ exchange and Br₂) | No | No | Yes |

| Chlorine Incorporation | Low | Not applicable | Not applicable | Moderate |

| Thermal Stability | Moderate (decomposes above 150°C) | High (bp 91°C) | High | Moderate |

Key Findings :

- Regenerative Efficiency: 4-Ethenylpyridin-1-ium;tribromide outperforms BBr₃ and CsBr₃ due to its recyclable monobromide/monochloride intermediates, reducing waste and cost .

- Selectivity : Unlike BBr₃ (a Lewis acid), 4-Ethenylpyridin-1-ium;tribromide selectively brominates alkenes and alkynes without hydrolyzing sensitive functional groups .

- Thermal Behavior : Ionic tribromides (e.g., 4-Ethenylpyridin-1-ium;tribromide) exhibit lower thermal stability than covalent BBr₃, which remains stable as a liquid up to 91°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.